molecular formula C7H6N4 B1487729 Pyrido[2,3-d]pyrimidin-2-amine CAS No. 882679-07-4

Pyrido[2,3-d]pyrimidin-2-amine

Cat. No. B1487729
M. Wt: 146.15 g/mol
InChI Key: FPYGYIZVZZXXBO-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-2-amine is an emerging scaffold in medicinal chemistry with a broad spectrum of activities . It has shown potential in various areas including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of Pyrido[2,3-d]pyrimidin-2-amine involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Ni 70% in acetic acid .


Molecular Structure Analysis

The molecular structure of Pyrido[2,3-d]pyrimidin-2-amine is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

The chemical reactions involving Pyrido[2,3-d]pyrimidin-2-amine are complex and can lead to a variety of products. For instance, it can undergo methylation at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .

Scientific Research Applications

  • Antitumor Activity : Researchers have synthesized new amino derivatives of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidines, which exhibited pronounced antitumor activity in vitro. Docking analysis further suggested that the compound's activity was largely dependent on the nature of the amine fragments (Sirakanyan et al., 2019).

  • Synthetic Pathways and Applications : Pyrido[2,3-d]pyrimidines are noted for their capability to provide ligands for various receptors in the body. There's significant interest in pyrido[2,3-d]pyrimidine-7(8H)-ones due to their resemblance to nitrogen bases in DNA and RNA, indicating potential applications in biomedical fields (Jubete et al., 2019).

  • Antimicrobial and Antioxidant Activities : Indole analogues containing pyrido[2,3-d]pyrimidin-4-(3H)-ones among other derivatives were synthesized and showcased good antibacterial, antifungal, and antioxidant activities. This indicates their potential as antimicrobial agents and in applications necessitating radical scavenging properties (Saundane et al., 2013).

  • Antibacterial Activity : Novel pyrido[2,3-d]pyrimidines synthesized from specific starting materials demonstrated significant activity against a range of Gram-positive bacteria, indicating their potential as antibacterial agents (Kanth et al., 2006).

Chemical Synthesis and Structural Analysis

Advanced Synthesis Techniques The chemical synthesis of pyrido[2,3-d]pyrimidin-2-amine and its derivatives involves innovative techniques and methodologies, showcasing the compound's versatile nature and potential in various scientific applications.

  • Efficient Synthesis Techniques : Novel pyrido[2,3-d]pyrimidin-4-ols were synthesized via iodine-catalyzed tandem oxidative cyclization under microwave irradiation, suggesting a highly efficient synthetic pathway for these compounds (Wang et al., 2011).

  • Structural Analysis : The complete crystal structure of specific pyrido[2,3-d]pyrimidin-4-amine derivatives was established, providing insights into their molecular structure and potential interactions, crucial for understanding their biological activities and applications (Guillon et al., 2013).

  • Microwave-Accelerated Synthesis : A novel synthetic method for N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine was reported, utilizing microwave irradiation, indicating a time-saving and high-yield approach, beneficial for large-scale production and industrial applications (Zong et al., 2018).

Future Directions

The future directions for Pyrido[2,3-d]pyrimidin-2-amine research are promising. Its broad spectrum of activities makes it a potential candidate for the development of new therapies . The complete medicinal and pharmacological profile of Pyrido[2,3-d]pyrimidines as anticancer agents will help scientists design new selective, effective, and safe anticancer agents .

properties

IUPAC Name

pyrido[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-10-4-5-2-1-3-9-6(5)11-7/h1-4H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYGYIZVZZXXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701234
Record name Pyrido[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[2,3-d]pyrimidin-2-amine

CAS RN

882679-07-4
Record name Pyrido[2,3-d]pyrimidin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=882679-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[2,3-d]pyrimidin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrido[2,3-d]pyrimidin-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
SJ Kalita, B Das, DC Deka - SynOpen, 2017 - thieme-connect.com
A simple l-proline-catalysed regio- and diastereoselective synthesis of spiro[pyrido[2,3-d]pyrimidin-2-amine-6,5′-pyrimidines] in water through a strategy of one-pot multicomponent …
Number of citations: 4 www.thieme-connect.com
SJ Kalita, DC Deka, H Mecadon - RSC advances, 2016 - pubs.rsc.org
An organocatalyzed simple and general route towards the regioselective synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and pyrido[2,3-d]pyrimidin-2-amines is developed via L-…
Number of citations: 23 pubs.rsc.org
Q Lin - 2018 - search.proquest.com
Design, Synthesis and Biological Evaluation of Pyrido [2, 3-D] Pyrimidines as Inhibitors ofN 5 -Cair Synthetase Abstract The spread of drug-resistant bacterial infections has increased …
Number of citations: 2 search.proquest.com
AAK Al-Ashmawy, FA Ragab, KM Elokely… - Bioorganic & Medicinal …, 2017 - Elsevier
PI3Kα/mTOR ATP-competitive inhibitors are considered as one of the promising molecularly targeted cancer therapeutics. Based on lead compound A from the literature, two similar …
Number of citations: 11 www.sciencedirect.com
LD Andrews, TR Kane, P Dozzo… - Journal of medicinal …, 2019 - ACS Publications
A major challenge for new antibiotic discovery is predicting the physicochemical properties that enable small molecules to permeate Gram-negative bacterial membranes. We have …
Number of citations: 23 pubs.acs.org
AV Smolobochkin, TS Rizbayeva… - …, 2019 - Wiley Online Library
2‐(Hetero)arylpyrrolidine fragment is found in a diverse array of biologically active molecules, both natural and unnatural. In recent years, a substantial increase in number of approved …
Y Dommaraju, S Borthakur, D Prajapati - Synlett, 2018 - thieme-connect.com
A simple and efficient l-proline-catalysed synthesis of spiro(isoxazolo[5,4-b]pyridine-5,5′-pyrimidine) derivatives in water has been accomplished through a pseudo five-component one…
Number of citations: 12 www.thieme-connect.com
DC Deka - sites.google.com
The Michael addition reaction, one of the most studied and widely applied CC bond forming reactions was introduced into synthetic organic chemistry more than a century ago by …
Number of citations: 0 sites.google.com
BS Vachan, M Karuppasamy, P Vinoth… - Advanced Synthesis …, 2020 - Wiley Online Library
Proline is a non‐toxic and inexpensive natural amino acid that is readily available in both enantiomeric forms and was one of the very first compounds to be studied as an organocatalyst…
Number of citations: 85 onlinelibrary.wiley.com
X Lv, X Ma, Y Hu - Expert Opinion on Drug Discovery, 2013 - Taylor & Francis
Introduction: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase, which is the key component of two distinct signaling complexes in cells; these complexes are the …
Number of citations: 34 www.tandfonline.com

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